molecular formula C10H13Cl2NO B128641 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS No. 152298-51-6

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Cat. No.: B128641
CAS No.: 152298-51-6
M. Wt: 234.12 g/mol
InChI Key: LGIGCDLFWQIHLQ-UHFFFAOYSA-N
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Description

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol . It is a chiral molecule, often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amino alcohols, ketones, and secondary amines .

Scientific Research Applications

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2,4-dichlorophenyl)butan-1-ol
  • 4-Amino-3-(3,5-dichlorophenyl)butan-1-ol
  • 4-Amino-3-(3,4-difluorophenyl)butan-1-ol

Uniqueness

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430804
Record name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152298-51-6, 135936-35-5
Record name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(3,4-dichlorophenyl)-1-butanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

150 ml of a saturated solution of hydrogen chloride in ether are added to a solution of 149 g of 4-(tetrahydropyran-2-yloxy)-2-(3,4-dichlorophenyl)-1-aminobutane in 700 ml of methanol. The mixture is stirred for 1/2 hour at room temperature and concentrated under vacuum and the residue is taken up in 500 ml of water and washed with ether. The aqueous phase is rendered alkaline with a solution of sodium hydroxide and extracted twice with methylene chloride. The organic phases are dried over MgSO4, filtered and concentrated under vacuum. The residue is taken up in 400 ml of isopropyl ether and the mixture is stirred for one hour at room temperature. The precipitate is filtered off and washed with ether.
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Synthesis routes and methods III

Procedure details

350 ml of a 1 molar solution of BH3 in THF are added to a solution of 244 g (1 mol) of (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid in 500 ml of THF, cooled to 0° C. When the evolution of hydrogen has ceased, 650 ml of the borane solution are added at 20° C., followed by 1000 ml at 40° C. When the reaction is complete, the excess borane is destroyed by the addition of methanol and the reaction mixture is concentrated to dryness. The concentrate is dissolved in 500 ml of water, acidified with hydrochloric acid and washed twice with 250 ml of toluene. The aqueous phase is rendered alkaline with sodium hydroxide and extracted with twice 400 ml of dichloromethane. The organic phase is washed with water, separated off by decantation, dried over magnesium sulfate and concentrated under vacuum to give 159 g (yield: 68%) of the expected product. Chiral purity by HPLC: 99%.
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68%

Synthesis routes and methods IV

Procedure details

To a mechanically stirred solution of 2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butylamine (550 g) in methanol (3300 mL) was added in one portion 6.0N hydrochloric acid (352 mL), resulting in a slight exotherm. After being stirred for 3 hours, the reaction mixture was evaporated, and the residue was diluted with water to 3 L volume. This solution was extracted with ether (2 times 500 mL), basified with sodium hydroxide pellets (100 g), and extracted with ethyl acetate (4 times 500 mL). The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride), dried, and evaporated to give the alcohol as an amber oil (367 g) that solidified under high vacuum; NMR: 7.39 (d, 1, J=8.2), 7.28 (d, 1, J=2.0), 7.04 (dd, 1, J=8.2, 2.0), 3.65 (m, 1), 3.50 (m, 1), 2.90 (m, 2), 2.71 (m, 1), 2.25 (m, 2), 1.86 (m, 2).
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Synthesis routes and methods V

Procedure details

To a 1M Et2O solution of LiAlH4 (200 mL, 200 mmol) at 0° C., slowly add the product of Step 2 (14.35 g, 49.1 mmol) dissolved in tetrahydrofuran (THF) (100 mL). Allow the reaction mixture to warm to room temperature and stir for 45 min. After recooling to 0° C., quench the excess LiAlH4 by the careful addition of aqueous saturated Na2SO4 (20 mL). Dry the solution with Na2SO4 and filter. Wash the lithium salts with Et2O (3×300 mL). Concentrate the combined filtrates to give 8.65 g of 4-amino-3-(3,4-dichlorophenyl)-butanol as a white solid (36.9 mmol, 75%).
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